molecular formula C6H9F2N3O B2431107 3-(Azidomethyl)-4,4-difluorooxane CAS No. 2361644-33-7

3-(Azidomethyl)-4,4-difluorooxane

Cat. No. B2431107
CAS RN: 2361644-33-7
M. Wt: 177.155
InChI Key: YJYVENPSGVEKDR-UHFFFAOYSA-N
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Description

3-(Azidomethyl)-4,4-difluorooxane, also known as 4,4-difluoro-3-azidomethyloxetane (DAZO), is a chemical compound that has gained significant attention in scientific research due to its unique properties. DAZO is a highly reactive molecule that can be used as a source of fluorine atoms in organic synthesis.

Scientific Research Applications

Energetic Binders for Composites

The compound can be used in the synthesis of energetic binders for composites . Energetic binders are used to promote cohesion between the components of a formulation and to grant the bound formulation the desired mechanical properties . They have found the greatest application in solid propellant and polymer-bonded explosive formulations .

Synthesis of Polyoxetanes

3-(Azidomethyl)-4,4-difluorooxane can be used in the synthesis of polyoxetanes . Polyoxetanes are a group of energetic binders that have been the focus of recent research . The synthesis of copolymers with the use of polymers with an oxetane ring and polyethers, polybutadiene terminated with hydroxyl groups and poly (3-difluoroaminomethyl-3-methyloxetane) is discussed .

Crosslinking Reactions

The compound can be used in crosslinking reactions . Crosslinking is a process that can alter the physical properties of a polymer by changing its molecular structure .

Synthesis of Various Heterocycles

3-(Azidomethyl)-4,4-difluorooxane can be used in the synthesis of various heterocycles . Heterocycles are cyclic compounds that contain atoms of at least two different elements .

Azide-Modified Nucleosides

The compound can be used in the synthesis of azide-modified nucleosides . These modified nucleosides can have various applications in biological research .

Catalysts in Chemoselectivity

3-(Azidomethyl)-4,4-difluorooxane can be used as a catalyst in chemoselectivity favoring C−H and C-N bonds . This can be useful in various chemical reactions .

properties

IUPAC Name

3-(azidomethyl)-4,4-difluorooxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N3O/c7-6(8)1-2-12-4-5(6)3-10-11-9/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYVENPSGVEKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1(F)F)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Azidomethyl)-4,4-difluorooxane

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